molecular formula C21H24N6O2S B2817060 6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941957-84-2

6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No.: B2817060
CAS No.: 941957-84-2
M. Wt: 424.52
InChI Key: MYDRLSXAWJEHCK-UHFFFAOYSA-N
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Description

This compound is a member of the class of pyrrolopyrimidines . It is a heterocyclic compound that offers a high degree of structural diversity and has proven to be broadly and economically useful as a therapeutic agent .


Synthesis Analysis

Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities . A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The NBO study shows that the LP (1) N16 to π* (C17-N19) has the highest stabilization energy at 53.86 kcal/mol .


Chemical Reactions Analysis

The compound has shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some exhibited promising activity against microbial strains .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 265.34 . It is a non-polymer type with a formal charge of 0 .

Scientific Research Applications

Anticancer Activity

Several pyrazolo[3,4-d]pyrimidin-4-one derivatives, including the compound , have been explored for their potential anticancer activities. For instance, a study by Abdellatif et al. (2014) tested new compounds for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research highlighted the significant anticancer potential of these derivatives, with some displaying potent inhibitory activity (Abdellatif et al., 2014).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Khobragade et al. (2010) synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal properties. The results revealed significant antimicrobial activity, indicating the potential of these compounds in addressing various infectious diseases (Khobragade et al., 2010).

Biological Activity and Chemical Synthesis

Research has also focused on the synthesis of these compounds and their biological evaluation. Studies such as those conducted by Youssef et al. (2011) and Dangi et al. (2011) have explored various methods of synthesizing these compounds and assessing their biological activity, including their potential as chemotherapeutic agents (Youssef et al., 2011), (Dangi et al., 2011).

Pharmacological Applications

The compound's pharmacological applications extend to areas such as anticonvulsant activity. Severina et al. (2019) investigated the anticonvulsant activity of similar derivatives on a rat model, revealing insights into the structure-activity relationships and potential therapeutic applications of these compounds (Severina et al., 2019).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Thus, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound has shown significant potential in the field of medical applications . Future research could focus on further exploring its therapeutic potentials and developing it as a neuroprotective and anti-neuroinflammatory agent .

Properties

IUPAC Name

12-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c1-2-24-8-10-25(11-9-24)18(28)12-16-14-30-21-23-19-17(20(29)26(16)21)13-22-27(19)15-6-4-3-5-7-15/h3-7,13,16H,2,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDRLSXAWJEHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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